molecular formula C13H8FNO4 B6401827 5-Fluoro-3-(3-nitrophenyl)benzoic acid CAS No. 1261899-71-1

5-Fluoro-3-(3-nitrophenyl)benzoic acid

Cat. No.: B6401827
CAS No.: 1261899-71-1
M. Wt: 261.20 g/mol
InChI Key: WEZUTTULTZMUEN-UHFFFAOYSA-N
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Description

5-Fluoro-3-(3-nitrophenyl)benzoic acid ( 1261899-71-1) is a high-purity chemical compound with the molecular formula C13H8FNO4 and a molecular weight of 261.21 . It is supplied with a purity of not less than 95% and is accompanied by batch-specific quality documentation. This compound serves as a versatile synthetic intermediate, particularly suited for coupling reactions and the synthesis of functional materials . While specific mechanistic studies on this exact compound are limited, related benzoyl benzoic acid derivatives have demonstrated significant value in pharmaceutical research. Specifically, such triaryl compounds have been explored as inhibitors of bacterial RNA polymerase (RNAP), targeting the interaction between the RNAP core enzyme and sigma (σ) factors to disrupt transcription and exert antimicrobial effects . The benzoic acid moiety in these structures is critical for forming ionic bonds with key arginine residues (R278 and R281 in E. coli ) on the β' clamp helix of RNAP . The structural features of this compound, including the nitrophenyl and fluorophenyl groups, make it a promising scaffold for developing novel antimicrobial agents or biochemical probes targeting protein-protein interactions. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-fluoro-5-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO4/c14-11-5-9(4-10(6-11)13(16)17)8-2-1-3-12(7-8)15(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZUTTULTZMUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90690050
Record name 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261899-71-1
Record name 5-Fluoro-3'-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90690050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrating Agent Composition

The use of 100% sulfuric acid (H₂SO₄) combined with 100% nitric acid (HNO₃) is a standard method for achieving regioselective nitration. The ratio of H₂SO₄ to HNO₃ influences reaction efficiency:

  • 20–90% H₂SO₄ in nitrating acid mixtures ensures protonation of the aromatic ring, enhancing electrophilic substitution.

  • 1–1.5 mol HNO₃ per mole of starting material optimizes nitro group incorporation while avoiding over-nitration.

Dehydrating agents, such as oleum (fuming sulfuric acid), are often added to maintain anhydrous conditions, critical for suppressing hydrolysis side reactions.

Temperature-Dependent Regioselectivity

Temperature modulation is pivotal for controlling nitro group positioning. Studies demonstrate:

  • Low-temperature nitration (-10 to +5°C) reduces isomer formation but extends reaction times (e.g., 12–24 hours).

  • Higher temperatures (+10 to +35°C) accelerate kinetics but increase impurities like 3-fluoro-2-nitrobenzoic acid (1.5–2.0 wt.%).

Table 1: Temperature vs. Isomer Content in Nitration

Temperature Range (°C)3-Fluoro-2-Nitrobenzoic Acid (wt.%)Yield (%)
-10 to +51.0–1.585–90
+10 to +351.5–2.080–85

Isolation and Purification Techniques

Post-nitration isolation involves quenching the reaction mixture in water to precipitate the product. Key parameters include:

  • Water-to-reactant ratio : 7.5–15 parts water per 1 part 3-fluorobenzoic acid ensures complete precipitation.

  • Temperature during quenching : Maintaining 30–80°C prevents premature crystallization of impurities.

Filtration at 10–50°C followed by multistage washing with 5–10 parts water per 1 part reactant reduces residual isomers to <0.4 wt.% . Recycling wash water into subsequent batches improves yield stability to >90% .

Industrial-Scale Adaptations

Industrial processes prioritize cost-effectiveness and scalability:

  • Continuous flow reactors enhance heat transfer and mixing, reducing localized over-nitration.

  • Oleum-based nitrating systems minimize water content, enabling higher reaction temperatures (+20 to +30°C) without compromising purity.

Table 2: Industrial vs. Laboratory Nitration Parameters

ParameterLaboratory ScaleIndustrial Scale
Reaction Time (h)12–246–12
H₂SO₄ Concentration (%)80–9090–95
Yield (%)85–9088–92

Challenges and Mitigation Strategies

Isomer Suppression

The primary impurity, 3-fluoro-2-nitrobenzoic acid, arises from meta-directed nitration. Strategies to mitigate this include:

  • Precision in acid strength : >95% H₂SO₄ favors para-directed substitution due to increased electrophilicity.

  • Gradual reagent addition : Slow introduction of HNO₃ reduces localized excess, minimizing kinetic byproducts.

Solvent-Free Systems

Emerging Methodologies

While traditional nitration dominates, novel approaches are under investigation:

  • Electrophilic aromatic substitution using mixed acid systems (e.g., H₂SO₄/HNO₃/BF₃) to enhance para selectivity.

  • Catalytic nitration with zeolites or ionic liquids to improve regiocontrol, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of 5-fluoro-3-(3-aminophenyl)benzoic acid.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation: Products include various oxidized derivatives of the original compound.

    Reduction: The primary product is 5-fluoro-3-(3-aminophenyl)benzoic acid.

    Substitution: Products depend on the substituent introduced, such as 5-fluoro-3-(3-methoxyphenyl)benzoic acid.

Scientific Research Applications

5-Fluoro-3-(3-nitrophenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various biological pathways. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in chemical synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name CAS Number Substituents/Modifications Molecular Formula Key Properties/Applications Reference
5-Fluoro-3-(3-nitrophenyl)benzoic acid 1261899-71-1 -NO₂ at 3-phenyl; -F at benzoic acid 5-position C₁₃H₈FNO₄ High polarity; drug discovery
5-Fluoro-3-methoxy-2-nitrobenzoic acid 1007113-04-3 -OCH₃ replaces phenyl; -NO₂ at 2-position C₈H₆FNO₅ Enhanced solubility; synthetic intermediate
2-(3-Fluoro-4-nitrophenyl)acetic acid 163395-24-2 Acetic acid chain; -NO₂ at 4-phenyl C₈H₆FNO₄ Lower logP; metabolic studies
5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid 1261772-10-4 -CF₃ replaces -NO₂ on phenyl C₁₄H₈F₄O₂ Increased lipophilicity; oncology
5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid 1261987-60-3 -F and -CH₃ on phenyl; no nitro group C₁₄H₁₀F₂O₂ Reduced reactivity; material science
Electronic Effects
  • Nitro Group Impact: The -NO₂ group in this compound introduces strong electron-withdrawing effects, enhancing acidity (pKa ~2.5–3.0) compared to analogs like 5-Fluoro-3-(3-trifluoromethylphenyl)benzoic acid (pKa ~3.5–4.0) .
  • Fluorine Substitution: Fluorine at the 5-position stabilizes the aromatic ring via inductive effects, improving metabolic stability relative to non-fluorinated analogs .

Q & A

Q. What are the recommended methods for synthesizing 5-Fluoro-3-(3-nitrophenyl)benzoic acid?

Synthesis typically involves nucleophilic fluorination using benziodoxolone precursors. Key steps include:

  • Substrate preparation : Start with a nitro-substituted benzoic acid derivative.
  • Fluorination : Optimize solvent (e.g., acetonitrile or DMF) and temperature (60–80°C) to enhance yield .
  • Purification : Use column chromatography or recrystallization to isolate the product.
  • Yield optimization : Adjust stoichiometry of fluorinating agents (e.g., Selectfluor®) and reaction time.

Q. How can researchers characterize this compound’s purity and structural integrity?

Employ a combination of analytical techniques:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and molecular structure.
  • High-resolution mass spectrometry (HR-MS) for exact mass validation.
  • HPLC with UV detection (λ = 254–280 nm) for purity assessment (>95%) .
  • Melting point analysis to verify consistency with literature values.

Q. What role do the fluorine and nitro groups play in modulating chemical properties?

  • Fluorine : Enhances lipophilicity and metabolic stability. Its electron-withdrawing effect increases acidity of the benzoic acid moiety (pKa ~2.5–3.5) .
  • Nitro group : Acts as a strong electron-withdrawing substituent, influencing reactivity in electrophilic substitution and potential bioactivity (e.g., antimicrobial or peroxidizing effects).
  • Synergistic effects : The ortho-nitro and para-fluoro positions may enhance intermolecular interactions in crystal packing .

Q. How should researchers assess the compound’s stability under varying conditions?

  • Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
  • Photostability : Expose to UV light (λ = 365 nm) and monitor degradation via HPLC.
  • pH stability : Test solubility and stability in buffers (pH 1–12) over 24–72 hours. Fluorinated benzoic acids generally exhibit greater stability in acidic conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Systematic substitution : Synthesize analogs with variations in nitro/fluoro positions (e.g., YA-9709: 5-Fluoro-3-(3-fluoro-4-methylphenyl)benzoic acid) .
  • Biological assays : Test against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) to correlate substituent effects with activity.
  • Computational modeling : Use DFT calculations to predict electronic effects and binding affinities .

Q. What reaction mechanisms explain the fluorination step in synthesis?

The fluorination likely proceeds via a two-step mechanism :

Electrophilic attack : Fluorine from benziodoxolone precursors targets electron-deficient aromatic positions.

Rearomatization : Deprotonation restores aromaticity, stabilized by nitro and carboxylic acid groups.
Side reactions (e.g., over-fluorination) can be minimized by controlling reaction time and temperature .

Q. How might researchers resolve contradictions in bioactivity data across studies?

  • Control for substituent positions : Compare analogs (e.g., YA-9771: 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid) to isolate positional effects .
  • Standardize assays : Use consistent microbial strains and growth conditions (e.g., MIC values in Mueller-Hinton broth).
  • Validate via orthogonal methods : Confirm activity with both agar diffusion and microdilution assays .

Q. What strategies optimize the compound’s solubility for in vitro studies?

  • Co-solvents : Use DMSO (≤1% v/v) or ethanol to enhance aqueous solubility.
  • Salt formation : Convert to sodium or potassium salts via neutralization with NaOH/KOH.
  • pH adjustment : Dissolve in mildly alkaline buffers (pH 8–9) to deprotonate the carboxylic acid group .

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